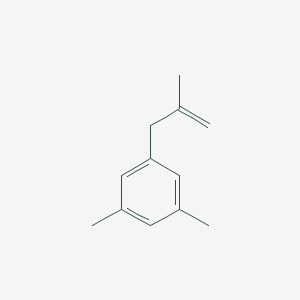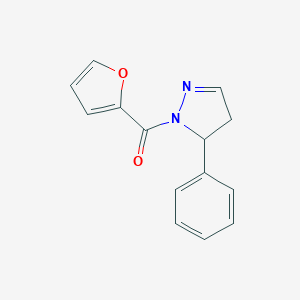
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline (FPP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. FPP has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD), in animal models of oxidative stress. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been reported to have a protective effect on the liver, kidneys, and heart by reducing the levels of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), and by improving the histopathological changes in these organs.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has several advantages for lab experiments. It has a high yield of synthesis and is relatively easy to purify. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is stable under normal laboratory conditions and can be stored for long periods of time. However, 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation and handling. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is also sensitive to light and heat, which can cause degradation of the compound.
Zukünftige Richtungen
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has shown promising results in scientific research, and there are several future directions for its development. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline can be used as a lead compound in the development of new drugs for various diseases, such as cancer, inflammation, and oxidative stress. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline can also be modified to improve its pharmacological properties, such as its solubility and bioavailability. Further studies are needed to fully understand the mechanism of action of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline and its potential therapeutic applications.
Conclusion:
In conclusion, 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been synthesized using various methods and has shown promising results in scientific research. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been reported to exhibit anti-inflammatory, analgesic, anti-tumor, anti-microbial, anti-oxidant, and anti-diabetic activities. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to have a protective effect on the liver, kidneys, and heart. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline and its potential therapeutic applications.
Synthesemethoden
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline can be synthesized using various methods, including the reaction of 2-furoyl hydrazine with chalcones, the reaction of 2-furoyl hydrazine with α, β-unsaturated ketones, and the reaction of 2-furoyl hydrazine with β-diketones. The synthesis of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline using chalcones as a starting material is the most commonly used method. This method involves the reaction of 2-furoyl hydrazine with chalcones in the presence of a base and an acid catalyst. The reaction yields 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been extensively studied for its pharmacological activities. It has been reported to exhibit anti-inflammatory, analgesic, anti-tumor, anti-microbial, anti-oxidant, and anti-diabetic activities. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to have a protective effect on the liver, kidneys, and heart. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been used as a lead compound in the development of new drugs for various diseases.
Eigenschaften
CAS-Nummer |
121306-84-1 |
|---|---|
Produktname |
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline |
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
furan-2-yl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone |
InChI |
InChI=1S/C14H12N2O2/c17-14(13-7-4-10-18-13)16-12(8-9-15-16)11-5-2-1-3-6-11/h1-7,9-10,12H,8H2 |
InChI-Schlüssel |
ADDVAAPVTQYGAM-UHFFFAOYSA-N |
SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Kanonische SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Synonyme |
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



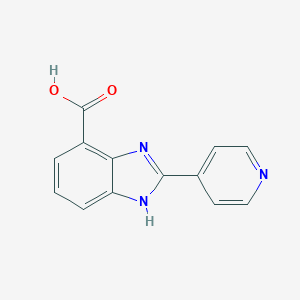
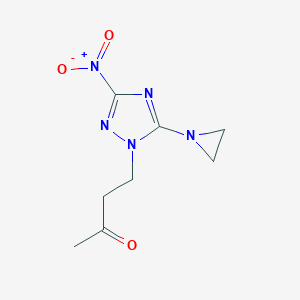

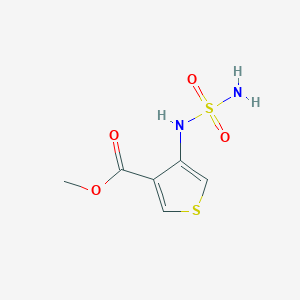

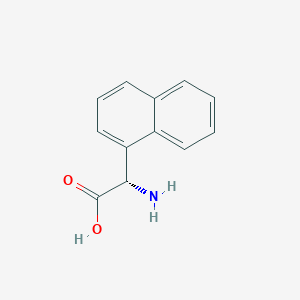
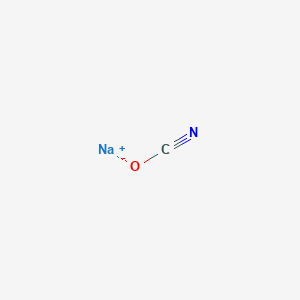


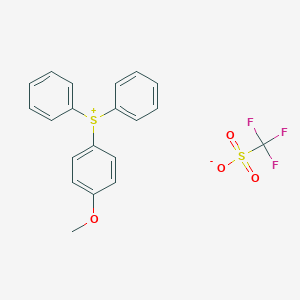
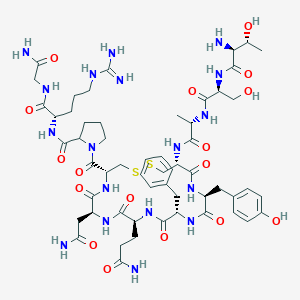
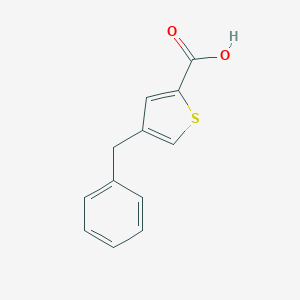
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
